molecular formula C10F20 B1227976 Perfluorotetramethylcyclohexane CAS No. 84808-59-3

Perfluorotetramethylcyclohexane

Cat. No.: B1227976
CAS No.: 84808-59-3
M. Wt: 500.07 g/mol
InChI Key: XXIWRQOSNDBYRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Perfluorotetramethylcyclohexane is a perfluorinated compound with the molecular formula C10F20. It is characterized by its high fluorine content, which imparts unique chemical and physical properties. This compound is known for its stability, non-reactivity, and resistance to degradation, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Perfluorotetramethylcyclohexane can be synthesized through the fluorination of tetramethylcyclohexane using elemental fluorine or other fluorinating agents. The reaction typically occurs under controlled conditions to ensure complete fluorination and to avoid the formation of partially fluorinated by-products.

Industrial Production Methods: Industrial production of this compound involves large-scale fluorination processes. These processes are designed to maximize yield and purity while minimizing the production of hazardous by-products. The use of specialized reactors and fluorinating agents ensures efficient and safe production.

Chemical Reactions Analysis

Types of Reactions: Perfluorotetramethylcyclohexane is highly resistant to most chemical reactions due to the strong carbon-fluorine bonds. it can undergo certain reactions under specific conditions:

    Oxidation: This compound is generally resistant to oxidation, but under extreme conditions, it may form perfluorinated carboxylic acids.

    Reduction: Reduction reactions are rare due to the stability of the carbon-fluorine bonds.

    Substitution: Nucleophilic substitution reactions can occur, but they require strong nucleophiles and harsh conditions.

Common Reagents and Conditions:

    Oxidation: Strong oxidizing agents such as potassium permanganate or ozone under high temperatures and pressures.

    Substitution: Strong nucleophiles like lithium aluminum hydride or sodium borohydride in the presence of a catalyst.

Major Products Formed:

    Oxidation: Perfluorinated carboxylic acids.

    Substitution: Partially fluorinated cyclohexane derivatives.

Scientific Research Applications

Perfluorotetramethylcyclohexane has a wide range of applications in scientific research:

    Chemistry: Used as a solvent for fluorophilic reactions and as a reagent in the synthesis of other perfluorinated compounds.

    Biology: Investigated for its potential use in biological gas exchange processes and as a blood substitute.

    Medicine: Explored for its use in drug delivery systems due to its inert nature and biocompatibility.

    Industry: Utilized in the production of high-performance lubricants, coatings, and surfactants.

Mechanism of Action

The mechanism of action of perfluorotetramethylcyclohexane is primarily based on its physical properties rather than chemical reactivity. Its high fluorine content and stability make it an excellent candidate for applications requiring non-reactive and inert materials. In biological systems, it can facilitate gas exchange by dissolving gases like oxygen and carbon dioxide.

Comparison with Similar Compounds

  • Perfluoromethylcyclohexane (C7F14)
  • Perfluorohexyloctane (C14H17F13)
  • Perfluorodecalin (C10F18)

Comparison:

  • Perfluoromethylcyclohexane: Similar in structure but with fewer fluorine atoms, making it less stable and less inert.
  • Perfluorohexyloctane: Contains both perfluorinated and hydrogenated carbon atoms, making it amphiphilic and suitable for different applications.
  • Perfluorodecalin: Similar in stability and inertness but with a different ring structure, leading to different physical properties.

Perfluorotetramethylcyclohexane stands out due to its complete fluorination and unique combination of stability, inertness, and resistance to chemical reactions, making it highly valuable in various scientific and industrial fields.

Properties

IUPAC Name

1,1,2,3,4,4,5,6-octafluoro-2,3,5,6-tetrakis(trifluoromethyl)cyclohexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10F20/c11-1(7(19,20)21)2(12,8(22,23)24)6(17,18)4(14,10(28,29)30)3(13,5(1,15)16)9(25,26)27
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXIWRQOSNDBYRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(C(C(C(C(C1(F)F)(C(F)(F)F)F)(C(F)(F)F)F)(F)F)(C(F)(F)F)F)(C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10F20
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10393516
Record name 1,1,2,3,4,4,5,6-octafluoro-2,3,5,6-tetrakis(trifluoromethyl)cyclohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10393516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

500.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84808-59-3
Record name 1,1,2,3,4,4,5,6-octafluoro-2,3,5,6-tetrakis(trifluoromethyl)cyclohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10393516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Perfluorotetramethylcyclohexane
Customer
Q & A

Q1: What are the potential advantages of using perfluorotetramethylcyclohexane (PFTMC) as a short-term postoperative retinal tamponading agent?

A1: The research paper suggests that PFTMC, marketed as Multifluor APF-144, shows promise as a short-term postoperative retinal tamponading agent due to the following observations:

  • Good intravitreal tolerance: The study found no signs of endophthalmitis or retinal toxicity in rabbit eyes after PFTMC injection. []
  • Electroretinographic stability: Electroretinography (ERG) readings remained stable in rabbit eyes after PFTMC injection, suggesting no adverse effects on retinal function. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.